Regioisomeric Physicochemical Property Differences
The target compound (2-CF₃/5-CH₂OH) and its regioisomer (4-CF₃/2-CH₂OH, CAS 1240594-67-5) share identical molecular formula (C₆H₅F₃N₂O) and molecular weight (178.11 g/mol), yet exhibit distinct computed properties that dictate differential reactivity. The XLogP3 value for the target compound is 0.2 [1], while the 4-CF₃ regioisomer has a higher XLogP3 of 0.3 . This 0.1 unit difference in lipophilicity, though modest, reflects the altered electronic distribution arising from CF₃ placement at the 2- versus 4-position. More critically, the 2-CF₃ substitution places the electron-withdrawing group adjacent to one ring nitrogen (N1) and meta to the other (N3), whereas the 4-CF₃ regioisomer positions the CF₃ group para to N1 and ortho to N3. This differential nitrogen basicity affects nucleophilic substitution kinetics at the pyrimidine ring, as documented for the 2-(trifluoromethyl)pyrimidine scaffold class .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | (4-(trifluoromethyl)pyrimidin-2-yl)methanol: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = -0.1 (target compound is less lipophilic) |
| Conditions | Computed property values; same calculation methodology applied to both compounds |
Why This Matters
This differentiation confirms that positional isomers cannot be substituted without altering the physicochemical profile of downstream intermediates, impacting chromatographic behavior and ultimately biological target engagement in lead optimization programs.
- [1] PubChem. (2-(Trifluoromethyl)pyrimidin-5-yl)methanol. PubChem CID 24903629. XLogP3 = 0.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/24903629 View Source
